molecular formula C7H10ClNO3 B3249653 3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride CAS No. 1955548-95-4

3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride

Cat. No. B3249653
CAS RN: 1955548-95-4
M. Wt: 191.61
InChI Key: KVDYUVUTFDYECN-UHFFFAOYSA-N
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Description

The compound “3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “3-Aminomethyl” part suggests the presence of an amino group (NH2) attached to a methylene group (CH2), which is attached to the third carbon of the furan ring . The “2-carboxylic acid methyl ester” part indicates a carboxylic acid ester functional group on the second carbon of the furan ring . The “hydrochloride” likely refers to a hydrochloric acid salt form of the compound .

Scientific Research Applications

Analytical Chemistry Applications

A study by Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining related compounds in honey, highlighting the broader application of furan derivatives in analytical chemistry for food quality and safety assessments (Nozal, J. Bernal, L. Toribio, J. Jiménez, M. T. Martín, 2001).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of benzo[b]furan carboxylic acids, which share a core structure with the compound , have been evaluated for their cytotoxic potential, indicating the utility of such compounds in the development of potential therapeutics (J. Kossakowski, K. Ostrowska, E. Hejchman, I. Wolska, 2005). Additionally, research by Reddy et al. (2002) on the conversion of α-aryliden-γ-κeto esters to diarylfuran carboxylic acid esters demonstrates the compound's relevance in synthetic organic chemistry (G. Sudhakar Reddy, S. Salahuddin, P. Neelakantan, D. Iyengar, 2002).

Bioactivity Studies

Synthesis and structural characterization of derivatives of 2- and 3-benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, illustrating the biological activity potential of furan derivatives in medical research (J. Kossakowski, K. Ostrowska, E. Hejchman, I. Wolska, 2005).

Biobased Material Research

A notable application in the field of biobased materials is the enzymatic synthesis of polyesters using furan derivatives as the building block, as explored by Jiang et al. (2014), showcasing the potential of these compounds in sustainable material science (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s difficult to provide an analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound . This might include exploring its reactivity, studying its interactions with biological systems, or investigating potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYUVUTFDYECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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